molecular formula C12H14N2O3 B1395788 Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 854515-82-5

Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1395788
Key on ui cas rn: 854515-82-5
M. Wt: 234.25 g/mol
InChI Key: ZXDBHCOGVIUJJG-UHFFFAOYSA-N
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Patent
US07381824B2

Procedure details

Note that 7-hydroxy-N,2-dimethylimidazo[1,2-α]pyridine-3-carboxamide 111-B was obtained by the following procedure. To a solution of 4-methoxypyridin-2-amine (prepared as in Org. Prep. & Proc. Int., 29, 1, 117-122, 1997) 2.8 g, 22.6 mmol in ethanol (100 ml) was added ethyl 2-chloro-3-oxobutanoate (6.2 ml, 45.2 mmol) and the resulting solution heated to reflux for 16 hours under a nitrogen atmosphere. The solvents were removed in-vacuo and the yellow solid was titrated with dichloromethane to extract the crude product. The dichloromethane extracts were concentrated and purified by flash chromatography (eluting with ethyl acetate) to yield ethyl 7-methoxy-2-methylimidazo[1,2-α]pyridine-3-carboxylate, 2 g, 38%, as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1C=CN2C(C(NC)=O)=C(C)N=C2C=1.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][N:21]=[C:20]([NH2:24])[CH:19]=1.Cl[CH:26]([C:32](=O)[CH3:33])[C:27]([O:29][CH2:30][CH3:31])=[O:28]>C(O)C>[CH3:16][O:17][C:18]1[CH:23]=[CH:22][N:21]2[C:26]([C:27]([O:29][CH2:30][CH3:31])=[O:28])=[C:32]([CH3:33])[N:24]=[C:20]2[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=2N(C=C1)C(=C(N2)C)C(=O)NC
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
COC1=CC(=NC=C1)N
Name
Quantity
6.2 mL
Type
reactant
Smiles
ClC(C(=O)OCC)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained by the following procedure
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours under a nitrogen atmosphere
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed in-vacuo
EXTRACTION
Type
EXTRACTION
Details
to extract the crude product
CONCENTRATION
Type
CONCENTRATION
Details
The dichloromethane extracts were concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (eluting with ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=2N(C=C1)C(=C(N2)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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